5-Nitroindazole
Overview
Description
Scientific Research Applications
Chemistry: Used as a corrosion inhibitor for metals like copper in chloride solutions.
Biology and Medicine: Investigated for its potential as a multitargeted inhibitor for enzymes involved in cancer, such as cyclin-dependent kinases and transferase kinases. It also shows promise in the treatment of lung cancer and other malignancies.
Mechanism of Action
Target of Action
5-Nitroindazole primarily targets Nitric Oxide Synthase (NOS) , specifically the inducible and endothelial forms . NOS is a hemoprotein enzyme that converts arginine to citrulline and nitric oxide (NO) in neuronal tissue . It also targets multiple proteins that control cell division and growth hormone .
Mode of Action
This compound inhibits the formation of citrulline by Ca2±calmodulin (CaM)-dependent nitric oxide synthase from bovine brain . It produces nitric oxide (NO), a messenger molecule with diverse functions throughout the body . In macrophages, NO mediates tumoricidal and bactericidal actions .
Biochemical Pathways
The compound affects the nitric oxide pathway. Nitric oxide (NO) is implicated in vascular smooth muscle relaxation through a cGMP-mediated signal transduction pathway . NO also mediates vascular endothelial growth factor (VEGF)-induced angiogenesis .
Pharmacokinetics
It has been found that the compound satisfies the admet criteria, which are key parameters for determining the drug-likeness of a molecule .
Result of Action
This compound has shown to inhibit the growth of Trypanosoma cruzi amastigotes, inducing complete growth inhibition at concentrations lower than 8 μM (IC 50 < 5 μM) and accomplishing great selectivity indexes on the intracellular form of the parasite .
Biochemical Analysis
Biochemical Properties
5-Nitroindazole has been identified as a multitargeted inhibitor that potentially can treat lung cancer . It interacts with major proteins such as ribosomal protein S6 kinase alpha-6, cyclic-dependent protein kinase 2, and insulin-like growth factor 1 . The nature of these interactions involves the compound binding to these proteins, thereby inhibiting their function .
Cellular Effects
In terms of cellular effects, this compound has been shown to have an impact on various types of cells and cellular processes. It influences cell function by targeting multiple proteins that control cell division and growth hormone mediates simultaneously . This reduces the burden of the pharmaceutical industry by reducing the resistance chance .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it targets Nitric oxide synthase, both inducible and endothelial .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings are not extensively documented, it’s known that the compound has shown all the values satisfying the ADMET criteria . This includes its absorption, distribution, metabolism, excretion, and toxicity .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not extensively documented, it’s known that the compound has shown all the values satisfying the ADMET criteria . This includes its absorption, distribution, metabolism, excretion, and toxicity .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not extensively documented. This includes its absorption, distribution, metabolism, excretion, and toxicity .
Transport and Distribution
The specific transport and distribution mechanisms of this compound within cells and tissues are not extensively documented. This includes its absorption, distribution, metabolism, excretion, and toxicity .
Subcellular Localization
The specific subcellular localization of this compound and any effects on its activity or function are not extensively documented. This includes its absorption, distribution, metabolism, excretion, and toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitroindazole typically involves the nitration of indazole. One common method includes dissolving 2-amino-5-nitrotoluene in acetic acid, followed by the addition of sodium nitrite solution at a controlled temperature to form the nitro compound . The resulting product is then purified through recrystallization from methanol .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium dithionite.
Substitution: Methyl iodide in the presence of a base for methylation reactions.
Major Products:
Reduction: 5-Aminoindazole.
Substitution: 1-Methyl-5-nitroindazole or 2-Methyl-5-nitroindazole depending on the conditions.
Comparison with Similar Compounds
Indazole: The parent compound of 5-Nitroindazole, lacking the nitro group.
Benzotriazole: Another nitrogen-containing heterocycle with similar corrosion inhibition properties but higher toxicity.
Nitrobenzazoles: A broader class of compounds with similar nitration patterns and applications.
Uniqueness: this compound stands out due to its specific nitro group positioning, which imparts unique chemical reactivity and biological activity. Its relatively low toxicity compared to other nitroaromatic compounds makes it a valuable candidate for various applications .
Properties
IUPAC Name |
5-nitro-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)6-1-2-7-5(3-6)4-8-9-7/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGURAYTCUVDQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049316 | |
Record name | 5-Nitroindazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow odorless powder; [Eastman Kodak MSDS] | |
Record name | 5-Nitroindazole | |
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Solubility |
14.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24811413 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Vapor Pressure |
0.0000128 [mmHg] | |
Record name | 5-Nitroindazole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
5401-94-5 | |
Record name | 5-Nitroindazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5401-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Nitroindazole | |
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Record name | 5-Nitroindazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04534 | |
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Record name | 5-Nitroindazole | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5032 | |
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Record name | 1H-Indazole, 5-nitro- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Nitroindazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049316 | |
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Record name | 5-nitroindazole | |
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Record name | 5-NITROINDAZOLE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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